Sodium malate

Descripción general

Descripción

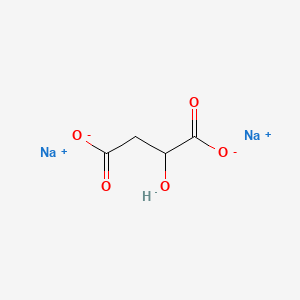

Sodium malate is a compound with the formula Na2(C2H4O(COO)2). It is the sodium salt of malic acid . As a food additive, it has the E number E350 . Sodium malate is an odorless white crystalline powder that is freely soluble in water . It is used as an acidity regulator and flavoring agent .

Synthesis Analysis

The synthesis of Sodium malate involves the Malate Dehydrogenase enzyme (SgMDH1) which mediates malate synthesis . The function of SgMDH1-mediated malate synthesis was verified through in vitro biochemical analysis of SgMDH1 activities against oxaloacetate .

Molecular Structure Analysis

Sodium malate has a molecular formula of C4H4Na2O5 . Its molar mass is 178.051 g·mol−1 .

Physical And Chemical Properties Analysis

Sodium malate is an odorless white crystalline powder . It is freely soluble in water . It has a molecular formula of C4H4Na2O5 and a molar mass of 178.051 g·mol−1 .

Aplicaciones Científicas De Investigación

Role in Plant Metabolism

Sodium malate plays a crucial role in plant metabolism. It is an intermediate in the Krebs and glyoxylate cycles, crucial for CO2 storage in C4 and crassulacean acid metabolism plants, protects plants from aluminum toxicity, and is vital for maintaining osmotic pressure and charge balance. This is critical for regulating stomatal aperture in plants. The vacuolar malate transporter, identified as essential for malate accumulation in plants, shows similarities to the human sodium/dicarboxylate cotransporter (Emmerlich et al., 2003).

Use in Cosmetic Formulations

In cosmetic formulations, malic acid, often prepared with sodium malate, functions as a pH adjuster, while sodium malate serves as a skin-conditioning agent-humectant. Malic acid, a Krebs cycle component, can be produced by fermenting fumaric or maleic acid. Its safety in cosmetics, particularly as a pH adjuster, has been extensively evaluated, though data for other functions remain insufficient (Fiume, 2001).

Environmental Applications

Sodium malate has shown potential in environmental applications, particularly in water treatment. For example, graphite modified sodium alginate hydrogel composites have been effective in removing malachite green dye from water, demonstrating sodium malate's role in pollution remediation due to its high adsorption potential and regeneration capability (Verma et al., 2020).

Role in Energy Storage

Sodium malate has been studied in the context of sodium batteries, which are critical for renewable energy storage and electrical vehicles. Sodium batteries, including sodium-ion batteries, offer a promising alternative to lithium systems, particularly for stationary applications due to their long lifespan, power, cost-effectiveness, and material availability (Delmas, 2018).

Agricultural and Animal Husbandry Applications

In agriculture and animal husbandry, sodium dl-malate supplementation in concentrates has been investigated for its effects on rumen ecology, fermentation, nitrogen balance, feed intake, and nutrient digestibility. Supplementation can improve rumen fermentation efficiency and microbial protein synthesis, showing potential benefits for dairy steers (Khampa et al., 2006).

Biomedical Imaging Applications

Sodium MRI, using sodium malate, has gained traction in biomedical imaging for its ability to provide quantitative biochemical information on tissue viability, cell integrity, and function. This technique has been applied to various human tissues, including brain, breast, muscle, and kidney, offering valuable insights not available through standard proton MRI (Madelin & Regatte, 2013).

Construction Materials

Sodium malate has been used in the development of new construction materials. For instance, magnesium oxysulfate cement enhanced with sodium malate showed improved flexural strength and water resistance, suggesting its potential in building materials (Tao et al., 2017).

Safety and Hazards

Direcciones Futuras

The global Sodium malate market is projected to record a Compound Annual Growth Rate (CAGR) of 4.0% and reach US$ 898.6 million by 2033 . The increase in Sodium malate uses, particularly monosodium malate, as food additives in a variety of food products such as bakery and confectionery, flavored soft drinks, and meat products are propelling the market growth .

Propiedades

IUPAC Name |

disodium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMTJGUQUYPIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6915-15-7 (Parent) | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046831 | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder or lumps | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Sodium malate | |

CAS RN |

676-46-0, 22798-10-3 | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

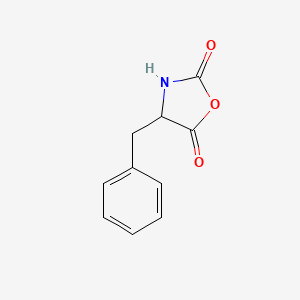

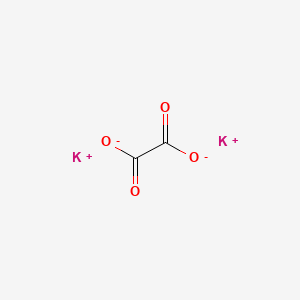

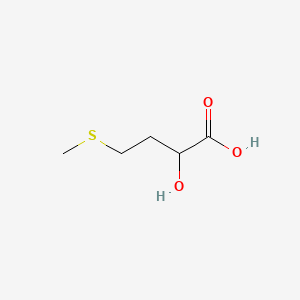

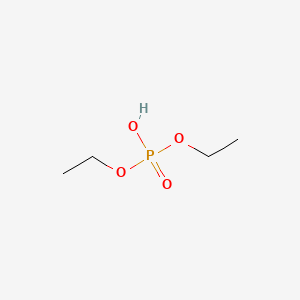

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.